molecular formula C10H11NO4 B050670 Methyl 2-acetamido-3-hydroxybenzoate CAS No. 99060-57-8

Methyl 2-acetamido-3-hydroxybenzoate

Cat. No.: B050670
CAS No.: 99060-57-8
M. Wt: 209.2 g/mol
InChI Key: KKQWWVFTDMWMEO-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3-hydroxybenzoate, also known as N-acetyl-3-hydroxyanthranilic acid methyl ester, is a chemical compound with the molecular formula C10H11NO4 and a molecular weight of 209.2 g/mol. This compound is an intermediate in the synthesis of metabolites of Bentazon, a selective post-emergence herbicide.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetamido-3-hydroxybenzoate can be synthesized through various methods. One common approach involves the acylation of 3-hydroxyanthranilic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions typically include the use of a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acylation and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-acetamido-3-hydroxybenzoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and as a precursor for bioactive molecules.

    Medicine: Research explores its potential as a non-steroidal anti-inflammatory drug (NSAID) derivative with analgesic properties.

    Industry: It is utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-acetamido-3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2) enzymes, reducing inflammation and pain . The compound’s structure allows it to bind to the active site of COX-2, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Comparison with Similar Compounds

Methyl 2-acetamido-3-hydroxybenzoate can be compared with other similar compounds such as:

    Methyl 3-hydroxybenzoate: Lacks the acetamido group, resulting in different chemical reactivity and biological activity.

    Methyl 2-acetamido-4-hydroxybenzoate: Similar structure but with the hydroxyl group at a different position, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

methyl 2-acetamido-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6(12)11-9-7(10(14)15-2)4-3-5-8(9)13/h3-5,13H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQWWVFTDMWMEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=C1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 2-acetamido-3-acetoxybenzoate (1.72 g) in methanol (9 ml) was added powdered potassium carbonate (1.4 g), and the mixture was stirred for 20 minutes. The resulting solid was removed by filtration and washed with methanol. The filtrate was evaporated in vacuo, and the residue was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The organic phase was washed with brine, dried over sodium sulfate and evaporated in vacuo. The residue was triturated with a mixture of isopropyl ether and hexane to give methyl 2-acetamido-3-hydroxybenzoate (1.21 g) as solid.
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

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